molecular formula C8H12N2O2 B14345079 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one CAS No. 93633-74-0

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one

Cat. No.: B14345079
CAS No.: 93633-74-0
M. Wt: 168.19 g/mol
InChI Key: ZWODKSZYSDIWMZ-UHFFFAOYSA-N
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Description

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one is an organic compound with a unique structure that includes an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one typically involves the reaction of tert-butylamine with a suitable oxazinone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinone derivatives, while substitution reactions can produce various substituted oxazinones.

Scientific Research Applications

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one is unique due to its oxazinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93633-74-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-amino-6-tert-butyl-1,3-oxazin-2-one

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(9)10-7(11)12-5/h4H,1-3H3,(H2,9,10,11)

InChI Key

ZWODKSZYSDIWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)O1)N

Origin of Product

United States

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